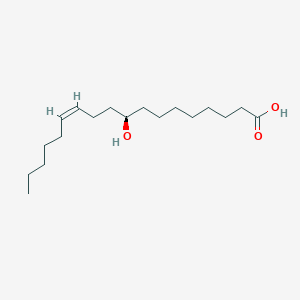
(Z,9R)-9-hydroxyoctadec-12-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,9R)-9-hydroxyoctadec-12-enoic acid is a hydroxylated fatty acid derivative It is a stereoisomer of octadecenoic acid, characterized by the presence of a hydroxyl group at the 9th carbon and a double bond between the 12th and 13th carbons in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9R)-9-hydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the use of enzymatic catalysis, where specific enzymes such as lipoxygenases are employed to introduce the hydroxyl group at the desired position. Another approach involves chemical synthesis, where the precursor octadecenoic acid undergoes hydroxylation using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods are also employed, particularly when large quantities are required, with optimization of reaction conditions to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Z,9R)-9-hydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 9-ketooctadec-12-enoic acid or 9-carboxyoctadec-12-enoic acid.
Reduction: Formation of 9-hydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z,9R)-9-hydroxyoctadec-12-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and as a bioactive lipid in various physiological processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of (Z,9R)-9-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl group and double bond confer unique reactivity, allowing it to participate in redox reactions and interact with cellular receptors, influencing processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
9-hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but differing in the position and configuration of the double bonds.
13-hydroxyoctadecadienoic acid: Similar in structure but with the hydroxyl group at the 13th carbon.
9,10-epoxyoctadecanoic acid: Contains an epoxide group instead of a hydroxyl group.
Uniqueness
(Z,9R)-9-hydroxyoctadec-12-enoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group and double bond. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
73891-08-4 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(Z,9R)-9-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,17,19H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6-/t17-/m0/s1 |
InChI Key |
BNZYDQIAPCVNAT-QLBOMPFWSA-N |
Isomeric SMILES |
CCCCC/C=C\CC[C@@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCCC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















